Ganciclovir sodique

Vue d'ensemble

Description

Ganciclovir sodium is an antiviral medication used to treat cytomegalovirus (CMV) infections . It is a DNA polymerase inhibitor that inhibits virus replication . It is also used in the treatment of severe CMV disease, including CMV pneumonia, CMV gastrointestinal disease, and disseminated CMV infections, in immunocompromised patients .

Synthesis Analysis

Ganciclovir can be prepared extemporaneously in artificial tears and compared its stability with that of a similar concentration of ganciclovir in sterile water (SWI) for ophthalmic administration . Another method involves the conversion of ganciclovir and acyclovir into fluorescent derivatives by reaction with phenylglyoxal . A patent also describes the preparation of ganciclovir tablets .Molecular Structure Analysis

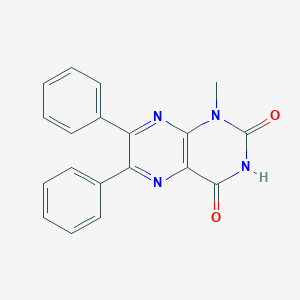

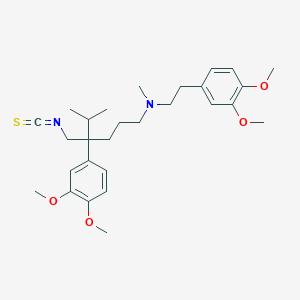

The molecular formula of Ganciclovir sodium is C9H12N5NaO4 . It is a prodrug that is structurally similar to acyclovir. It inhibits virus replication by its incorporation into viral DNA .Chemical Reactions Analysis

A study on the conformational polymorphism in Ganciclovir provides insights into its solid-state behavior, which could prove useful during drug development . Another study describes a highly sensitive liquid chromatographic method for the determination of ganciclovir in human serum .Physical And Chemical Properties Analysis

Ganciclovir sodium has a molecular weight of 277.21 . .Applications De Recherche Scientifique

Traitement des infections virales ophtalmiques

Le ganciclovir est disponible sous forme de poudre lyophilisée pour reconstitution et est normalement utilisé pour traiter les infections virales ophtalmiques . L'utilisation du ganciclovir dans des larmes artificielles contenant des polymères hydrocolloïdes peut s'avérer bénéfique pour les patients lors de l'application du médicament, en prolongeant le temps de contact et en procurant un effet hydratant .

Formulation dans des larmes artificielles

Une étude visait à préparer extemporanément 20 mg/mL de ganciclovir dans des larmes artificielles et à comparer sa stabilité à celle d'une concentration similaire de ganciclovir dans de l'eau stérile (SWI) pour administration ophtalmique . Les résultats ont révélé que les gouttes ophtalmiques (ED) de ganciclovir/SWI présentaient une bonne stabilité physico-chimique et microbiologique lorsqu'elles étaient stockées dans certaines conditions .

Traitement des infections à cytomégalovirus associées au SIDA

Le ganciclovir est un inhibiteur puissant de la famille des herpèsvirus, y compris le cytomégalovirus, et est utilisé pour traiter les complications des infections à cytomégalovirus associées au SIDA .

Utilisation intraveineuse

Ganciclovir Injection est une solution stérile et incolore avec une concentration de 2,0 mg/mL de ganciclovir dans des sacs unidoses de 250 mL pour administration intraveineuse . Chaque sac intraveineux contient 500 mg de ganciclovir, USP dans 0,8 % de chlorure de sodium .

Traitement de l'infection à CMV du tube digestif

Dans un petit essai randomisé, contrôlé par placebo, des patients atteints de TMO et présentant une infection à CMV documentée par biopsie du tube digestif ont été traités avec du ganciclovir 2,5 mg/kg/dose IV toutes les 8 heures pendant 14 jours .

Compatibilité avec l'hyaluronate de sodium

Une étude de compatibilité du médicament avec des larmes artificielles commerciales a révélé qu'il était compatible avec les larmes artificielles contenant de l'hyaluronate de sodium (HYA) .

Mécanisme D'action

Target of Action

Ganciclovir sodium primarily targets the DNA polymerase of the Herpesvirus family, including cytomegalovirus (CMV) . DNA polymerase is an enzyme that synthesizes DNA molecules from their nucleotide building blocks. By targeting this enzyme, Ganciclovir sodium can effectively inhibit the replication of the virus.

Mode of Action

Ganciclovir sodium is a prodrug that is structurally similar to acyclovir . It inhibits virus replication by its incorporation into viral DNA . This incorporation inhibits deoxyadenosine triphosphate (dATP) and leads to defective DNA, ceasing or retarding the viral machinery required to spread the virus to other cells . This inhibitory action is highly selective as the drug must be converted to the active form by a virus-encoded cellular enzyme, thymidine kinase (TK) .

Biochemical Pathways

The primary biochemical pathway affected by Ganciclovir sodium is the DNA replication pathway of the Herpesvirus family . By inhibiting the DNA polymerase, Ganciclovir sodium prevents the virus from replicating its DNA, thereby stopping the virus from multiplying. This drug is also known to inhibit the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathways, which may have implications in the treatment of certain conditions like ulcerative colitis .

Result of Action

The molecular effect of Ganciclovir sodium is the creation of defective viral DNA, which hampers the replication of the virus . On a cellular level, this results in the inhibition of virus multiplication, thereby controlling the spread of the virus within the host organism .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Ganciclovir Sodium is a DNA polymerase inhibitor . It interacts with the DNA polymerase enzyme of the cytomegalovirus, inhibiting its function and preventing the virus from replicating .

Cellular Effects

Ganciclovir Sodium exerts its effects on various types of cells infected with cytomegalovirus. It inhibits the replication of the virus, thereby preventing the spread of the infection within the host organism .

Molecular Mechanism

The molecular mechanism of action of Ganciclovir Sodium involves its conversion into a triphosphate form within the cell. This active form of the drug competes with deoxyguanosine triphosphate for incorporation into viral DNA. Once incorporated, it causes premature termination of the growing viral DNA chain, thereby inhibiting viral replication .

Temporal Effects in Laboratory Settings

The effects of Ganciclovir Sodium in laboratory settings are dependent on the concentration of the drug and the duration of exposure. The drug is stable under normal laboratory conditions .

Dosage Effects in Animal Models

The effects of Ganciclovir Sodium in animal models are dose-dependent. Higher doses result in greater inhibition of viral replication. High doses can also lead to toxic effects .

Metabolic Pathways

Ganciclovir Sodium is metabolized in the cell to its active triphosphate form. This process involves several enzymes, including the viral kinase UL97 and cellular kinases .

Transport and Distribution

Ganciclovir Sodium is transported into cells via nucleoside transporters. Once inside the cell, it is distributed throughout the cytoplasm and nucleus, where it exerts its antiviral effects .

Subcellular Localization

Ganciclovir Sodium, once transported into the cell, localizes to the cytoplasm and nucleus. In the nucleus, it is incorporated into the growing viral DNA chain, leading to chain termination and inhibition of viral replication .

Propriétés

IUPAC Name |

sodium;2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)purin-6-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O4.Na/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16;/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJICLMJFIKGAAU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1COC(CO)CO)N=C(N=C2[O-])N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N5NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

82410-32-0 (Parent) | |

| Record name | Ganciclovir sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107910758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20883175 | |

| Record name | Ganciclovir sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84245-13-6, 107910-75-8 | |

| Record name | Ganciclovir sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084245136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ganciclovir sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107910758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ganciclovir sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-1,9-dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-6H-purin-6-one sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium;4-[(4-aminophenyl)diazenyl]-3-methylaniline;methanolate;methyl 2,3,4,5-tetrachloro-6-cyanobenzoate](/img/structure/B9285.png)

![8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B9288.png)